molecular formula C16H14ClNO3 B2354042 N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide CAS No. 112776-46-2

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide

Cat. No.: B2354042
CAS No.: 112776-46-2
M. Wt: 303.74
InChI Key: OJNQJEDIWINDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide is a synthetic organic compound that features a benzodioxole moiety, a phenyl group, and a chloroacetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Benzodioxole Moiety to the Phenylacetamide: This step involves the reaction of the benzodioxole derivative with 2-chloro-2-phenylacetyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroacetamide moiety, in particular, allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-15(12-4-2-1-3-5-12)16(19)18-9-11-6-7-13-14(8-11)21-10-20-13/h1-8,15H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNQJEDIWINDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.